molecular formula C16H15Cl2NOS B2462805 4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide CAS No. 339105-62-3

4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide

Cat. No. B2462805
CAS RN: 339105-62-3
M. Wt: 340.26
InChI Key: QJZKOSIQUWEBLU-UHFFFAOYSA-N
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Description

4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide is a chemical compound with the CAS Number: 339105-62-3 . It has a molecular weight of 340.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H15Cl2NOS/c17-11-3-6-16(20)19-12-7-9-13(10-8-12)21-15-5-2-1-4-14(15)18/h1-2,4-5,7-10H,3,6,11H2,(H,19,20) . This code provides a specific textual representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 340.27 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

The primary targets of 4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known to participate in palladium-catalyzed amidation reactions in the presence of low co pressures and an iodide salt . This suggests that it may interact with its targets through a similar mechanism, leading to changes in cellular processes.

Biochemical Pathways

Based on its chemical structure, it is plausible that it could influence pathways involving aromatic compounds .

Pharmacokinetics

As a solid compound with a molecular weight of 340.27 , it is expected to have certain bioavailability characteristics, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide’s action are currently unknown. Given its participation in palladium-catalyzed amidation reactions

properties

IUPAC Name

4-chloro-N-[4-(2-chlorophenyl)sulfanylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c17-11-3-6-16(20)19-12-7-9-13(10-8-12)21-15-5-2-1-4-14(15)18/h1-2,4-5,7-10H,3,6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZKOSIQUWEBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)CCCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide

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